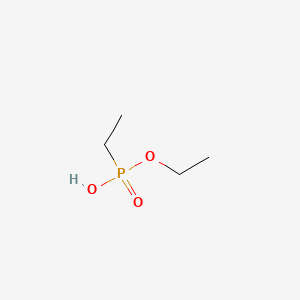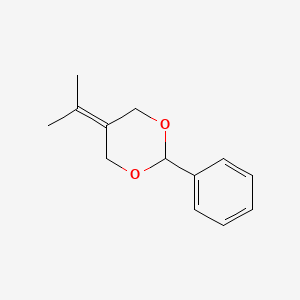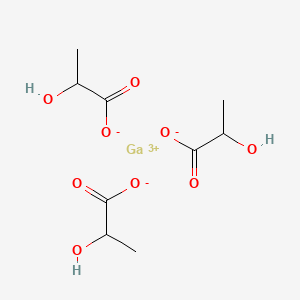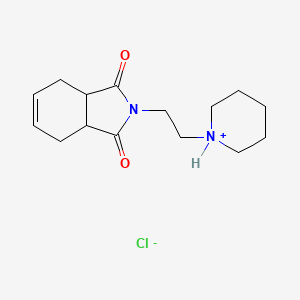
3a,4,7,7a-Tetrahydro-2-(2-(1-piperidinyl)ethyl)-1H-isoindole-1,3(2H)-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,4,7,7a-Tetrahydro-2-(2-(1-piperidinyl)ethyl)-1H-isoindole-1,3(2H)-dione hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring and an isoindole moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,7,7a-Tetrahydro-2-(2-(1-piperidinyl)ethyl)-1H-isoindole-1,3(2H)-dione hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an intermediate compound containing a suitable leaving group.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3a,4,7,7a-Tetrahydro-2-(2-(1-piperidinyl)ethyl)-1H-isoindole-1,3(2H)-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3a,4,7,7a-Tetrahydro-2-(2-(1-piperidinyl)ethyl)-1H-isoindole-1,3(2H)-dione hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3a,4,7,7a-Tetrahydro-2-(2-(1-piperidinyl)ethyl)-1H-isoindole-1,3(2H)-dione hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The isoindole moiety may also play a role in binding to specific sites, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3a,4,7,7a-Tetrahydro-2-(2-(1-piperidinyl)ethyl)-1H-isoindole-1,3(2H)-dione
- 3a,4,7,7a-Tetrahydro-2-(2-(1-morpholinyl)ethyl)-1H-isoindole-1,3(2H)-dione
- 3a,4,7,7a-Tetrahydro-2-(2-(1-pyrrolidinyl)ethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
The hydrochloride salt form of 3a,4,7,7a-Tetrahydro-2-(2-(1-piperidinyl)ethyl)-1H-isoindole-1,3(2H)-dione enhances its solubility and stability, making it more suitable for various applications compared to its analogs. The presence of the piperidine ring also imparts unique binding properties, distinguishing it from other similar compounds.
Properties
CAS No. |
61356-02-3 |
|---|---|
Molecular Formula |
C15H23ClN2O2 |
Molecular Weight |
298.81 g/mol |
IUPAC Name |
2-(2-piperidin-1-ium-1-ylethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;chloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c18-14-12-6-2-3-7-13(12)15(19)17(14)11-10-16-8-4-1-5-9-16;/h2-3,12-13H,1,4-11H2;1H |
InChI Key |
RSYZIXZJAFJIAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)CCN2C(=O)C3CC=CCC3C2=O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






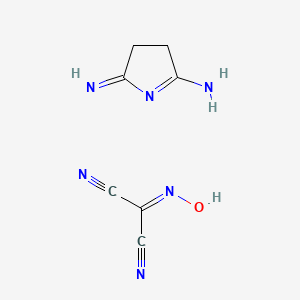
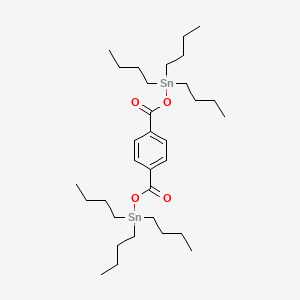
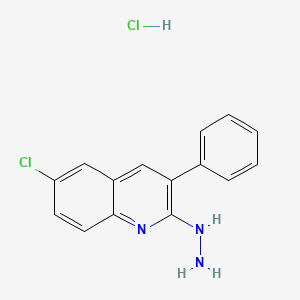

![2,2',2'-(1,3,5-Benzenetriyl)tris[3-methylpyridine]](/img/structure/B13751943.png)
